![molecular formula C25H26FN3O3 B6079611 ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)
ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative that belongs to the class of imidazole-based antifungal agents. In
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate involves inhibition of fungal cell wall synthesis. This compound targets the enzyme 1,3-beta-D-glucan synthase, which is responsible for the synthesis of the fungal cell wall. By inhibiting this enzyme, ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate disrupts the integrity of the fungal cell wall, leading to fungal cell death.
Biochemical and Physiological Effects:
Ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate has been found to have minimal effects on mammalian cells, indicating low toxicity and minimal side effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate in lab experiments include its potent antifungal activity, low toxicity, and minimal side effects. However, the limitations of using this compound include the need for further studies to fully understand its biochemical and physiological effects, as well as its potential interactions with other drugs.
Direcciones Futuras
There are several future directions for research on ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate. These include:
1. Further optimization of the synthesis method to improve yield and purity of the final product.
2. Investigation of the compound's potential interactions with other drugs to determine its safety and efficacy in combination therapy.
3. Exploration of the compound's potential therapeutic applications in the treatment of other fungal infections, such as dermatophytosis and aspergillosis.
4. Development of new formulations of the compound for improved delivery and efficacy.
5. Investigation of the compound's potential as a lead compound for the development of new antifungal agents.
Métodos De Síntesis
The synthesis of ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate involves the reaction of 2-fluorobenzylamine with 3-(1H-imidazol-2-yl)benzoyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl 3-piperidinecarboxylate to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate has been found to have potential therapeutic applications in the treatment of fungal infections. It has been shown to exhibit potent antifungal activity against a broad range of fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. In addition, this compound has been found to have low toxicity and minimal side effects, making it a promising candidate for further development as an antifungal agent.
Propiedades
IUPAC Name |
ethyl 3-[(2-fluorophenyl)methyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c1-2-32-24(31)25(16-20-7-3-4-10-21(20)26)11-6-14-29(17-25)23(30)19-9-5-8-18(15-19)22-27-12-13-28-22/h3-5,7-10,12-13,15H,2,6,11,14,16-17H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKUGDRKPMMJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CN3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.